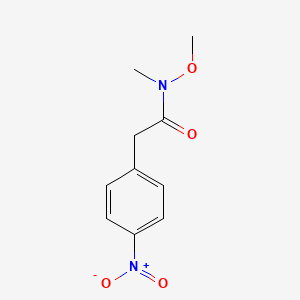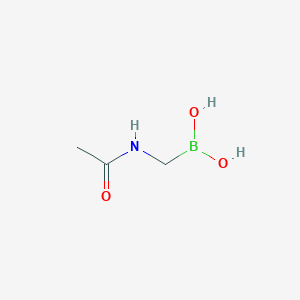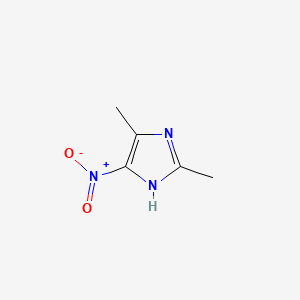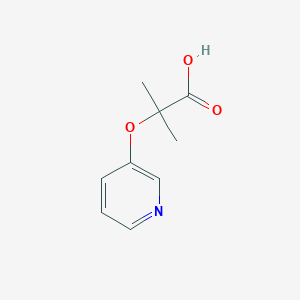
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide
Vue d'ensemble
Description
N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide is a chemical compound with the CAS Number: 497856-35-6 . It has a molecular weight of 224.22 . The compound is a yellow to brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12N2O4/c1-11(16-2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a yellow to brown solid . It has a molecular weight of 224.22 . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique
Solvatochromism and Molecular Interactions
Research has shown that compounds similar to N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide exhibit interesting solvatochromic behaviors due to their interactions with solvents. For instance, N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonding. This interaction influences the solvation dynamics and can be studied to understand solvent effects on molecular structures and reactions (Krivoruchka et al., 2004).
Green Synthesis and Catalytic Applications
The green synthesis of compounds through catalytic hydrogenation is another area of interest. A study on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to its amino counterpart highlights the importance of catalyst selection for high yield and selectivity. This process is vital for the sustainable production of intermediates used in dye manufacturing (Zhang Qun-feng, 2008).
Metabolic Studies and Environmental Impact
Compounds structurally related to this compound are studied for their metabolism and environmental impact. Chloroacetamide herbicides, for instance, undergo complex metabolic pathways leading to potential carcinogenicity, highlighting the need for comprehensive studies on the environmental and health impacts of chemical compounds (Coleman et al., 2000).
Luminescence and Sensitization
Research into the luminescence properties of aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores has provided insights into their potential applications in material science. These compounds can sensitize lanthanide ions, leading to materials with unique luminescent properties, useful in creating advanced photonic devices (Andrews et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
N-methoxy-N-methyl-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(16-2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJNOYHSZYFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)


![5-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3268829.png)







